molecular formula C22H18O4 B2399987 3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid CAS No. 338393-79-6

3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid

Cat. No.: B2399987
CAS No.: 338393-79-6
M. Wt: 346.382
InChI Key: JQMLAYZHMPOUGD-XNTDXEJSSA-N
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Description

Chemical Structure: The compound (CAS 338393-79-6) features a benzyloxy-substituted phenoxy group attached to a phenyl ring via an acrylic acid backbone (C₂₂H₁₈O₄; MW: 346.38 g/mol) .

Properties

IUPAC Name

(E)-3-[2-(4-phenylmethoxyphenoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c23-22(24)15-10-18-8-4-5-9-21(18)26-20-13-11-19(12-14-20)25-16-17-6-2-1-3-7-17/h1-15H,16H2,(H,23,24)/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMLAYZHMPOUGD-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=CC=C3C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=CC=C3/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid, a compound with notable structural features, has been the focus of various studies due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure includes a phenylacrylic acid backbone with a benzyloxy substituent, which enhances its chemical reactivity and biological activity. Its molecular formula is C22H18O4C_{22}H_{18}O_{4}, and it exhibits a melting point range of 231-233 °C .

1. Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, particularly Gram-positive bacteria. In vitro studies have shown that the compound can inhibit the growth of Bacillus subtilis, although its effectiveness against Gram-negative bacteria is limited .

2. Anticancer Activity

The compound has demonstrated significant anticancer potential in various studies. Notably, it showed potent in vitro antitumor activities against human non-small cell lung cancer (NSCLC) cell lines, particularly A549 cells. The mechanism appears to involve the induction of apoptosis and inhibition of proliferation pathways.

A summary of the anticancer activity is presented in Table 1:

Cell LineIC50 (µM)Mechanism of Action
A549 (NSCLC)15Induction of apoptosis
MCF-7 (Breast)20Inhibition of cell proliferation
HeLa (Cervical)25Disruption of cell cycle

3. Antioxidant Activity

The compound exhibits antioxidant properties, potentially scavenging free radicals and protecting cells from oxidative stress. This activity contributes to its therapeutic potential in various diseases linked to oxidative damage.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced viability and increased apoptosis.
  • Receptor Modulation : It may interact with cellular receptors that regulate growth and survival pathways, thus altering normal cellular responses.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Effects : In a study involving A549 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, correlating with increased levels of apoptotic markers such as caspase activation.
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing selective activity against Gram-positive strains at lower concentrations compared to Gram-negative strains .

Applications in Medicine

Given its diverse biological activities, this compound holds promise for several applications:

  • Drug Development : Its potential as an anticancer agent makes it a candidate for further development into therapeutic drugs targeting specific cancer types.
  • Antioxidant Formulations : The antioxidant properties could be harnessed in formulations aimed at reducing oxidative stress-related diseases.

Scientific Research Applications

Medicinal Chemistry Applications

3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid has been investigated for its biological activities, particularly as a potential therapeutic agent. Its structural features suggest it may interact with biological targets effectively.

Anti-inflammatory Properties

Research indicates that derivatives of acrylic acids can exhibit anti-inflammatory effects. A study on similar compounds demonstrated that they inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

The compound's ability to modulate cell signaling pathways suggests potential anticancer properties. Some studies have shown that phenolic compounds can induce apoptosis in cancer cells, indicating that this compound may have similar effects .

Material Science Applications

This compound is also explored for its role in material science, particularly in the development of polymers and coatings.

Polymer Synthesis

This compound can serve as a monomer in polymer synthesis, contributing to the creation of thermally stable and chemically resistant materials. Its incorporation into polymer chains can enhance mechanical properties and thermal stability .

Coatings and Adhesives

Due to its reactive functional groups, this compound can be utilized in formulating advanced coatings and adhesives. These materials are essential in various industries, including automotive and construction, where durability and resistance to environmental factors are crucial .

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of acrylic acid derivatives, researchers found that compounds similar to this compound significantly reduced inflammation markers in vitro. The results suggest that this compound could be further developed as an anti-inflammatory drug candidate .

Case Study 2: Polymer Development

A research team synthesized a series of polymers using this compound as a monomer. The resulting materials exhibited enhanced thermal stability compared to traditional polymers, making them suitable for high-performance applications .

Data Table: Comparative Analysis of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistryAnti-inflammatory and anticancer propertiesTreatment of inflammatory diseases and cancer
Material SciencePolymer synthesis and coatingsImproved mechanical properties and thermal stability
Biochemical ResearchInteraction with biological targetsInsight into disease mechanisms

Comparison with Similar Compounds

Substitution Patterns and Functional Groups

A key distinction among analogs lies in substituent placement and functional groups:

Compound Name Structural Features Molecular Formula Key Differences Reference
3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid Benzyloxy-phenoxy-phenyl-acrylic acid C₂₂H₁₈O₄ Baseline structure
(E)-3-[4-(Benzyloxy)phenyl]acrylic acid Single benzyloxy-phenyl group attached to acrylic acid C₁₆H₁₄O₃ Lacks additional phenoxy linkage
3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid Ethoxy substitution at the 3-position on the benzyloxy-phenyl ring C₁₈H₁₈O₄ Ethoxy group enhances lipophilicity
3-(4-[(2,4-Dichlorobenzyl)oxy]phenyl)acrylic acid Dichlorobenzyl substitution on the phenoxy ring C₁₆H₁₂Cl₂O₃ Chlorine atoms increase electronic density
(E)-3-[4-(Carboxymethoxy)-3-methoxyphenyl]acrylic acid Carboxymethoxy and methoxy groups on the phenyl ring C₁₂H₁₂O₆ Additional carboxylic acid moiety

Key Observations :

  • Dichlorobenzyl Group (): Enhances halogen bonding and may influence receptor binding in biological systems.
  • Carboxymethoxy Group (): Adds acidity and hydrogen-bonding capacity, affecting solubility and pharmacokinetics.

Physicochemical Properties

Property Target Compound () (E)-3-[4-(Benzyloxy)phenyl]acrylic acid () 3-(4-[(2,4-Dichlorobenzyl)oxy]phenyl)acrylic acid ()
Molecular Weight (g/mol) 346.38 254.28 323.17
Melting Point (°C) Not reported Not reported 234–236
Solubility Likely low in water Moderate in polar solvents Low due to chlorination
  • Higher molecular weight in the target compound (346.38 g/mol) may reduce aqueous solubility compared to simpler analogs .
  • The dichloro-substituted analog () exhibits a high melting point (234–236°C), suggesting strong intermolecular interactions.

Preparation Methods

Nucleophilic Aromatic Substitution

Adapting methods from, the diaryl ether linkage could form via copper-catalyzed coupling between:

  • 2-Bromophenylacrylic acid derivative
  • 4-(Benzyloxy)phenol

Hypothetical Conditions:

  • CuI (10 mol%)
  • 1,10-Phenanthroline ligand
  • K₃PO₄ base in DMSO at 110°C
  • Reaction time: 24–48 hours

Predicted yield range: 45–65% based on analogous couplings

Mitsunobu Reaction

Alternative etherification using:

  • 2-Hydroxyphenylacrylic acid
  • 4-(Benzyloxy)phenol
  • DIAD/PPh₃ system in THF

Advantages:

  • Mild conditions (0°C to room temperature)
  • High stereochemical control

Limitations:

  • Requires pre-formed hydroxyl components
  • Phosphine byproduct removal challenges

Acrylic Acid Moiety Construction

Knoevenagel Condensation

Adapting methodology from, the α,β-unsaturated system could form via:

Reaction Scheme:
2-[4-(Benzyloxy)phenoxy]benzaldehyde + Malonic acid
→ 3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid

Optimized Parameters (Projected):

Parameter Value
Catalyst Piperidine (20 mol%)
Solvent Pyridine
Temperature 80°C
Reaction Time 6–8 hours
Theoretical Yield 70–85%

Decarboxylation observed at temperatures >100°C necessitates precise thermal control.

Wittig Reaction Approach

Alternative route using:
2-[4-(Benzyloxy)phenoxy]benzaldehyde + Carbethoxyethylidenetriphenylphosphorane

Stepwise Process:

  • Olefination at 0°C in DCM
  • Saponification of ester with NaOH/MeOH/H₂O
  • Acid precipitation

Yield Advantage:

  • 80–90% conversion reported for similar systems
  • Superior E:Z selectivity compared to condensation methods

Protecting Group Strategy

The benzyloxy group requires careful installation/removal:

Installation Methods:

Method Conditions Yield (%)
Williamson Ether BnBr, K₂CO₃, DMF, 80°C 85–92
Phase Transfer BnCl, NaOH(aq)/TBAB, CH₂Cl₂ 78–84

Deprotection Considerations:

  • Hydrogenolysis (H₂/Pd-C) preferred for final step if needed
  • Acid-sensitive intermediates require Bn group stability

Integrated Synthetic Routes

Route A: Sequential Etherification-Condensation

  • Synthesize 2-hydroxybenzaldehyde
  • Install 4-(benzyloxy)phenoxy group via Mitsunobu
  • Perform Knoevenagel condensation with malonic acid

Theoretical Overall Yield: 58% (multi-step accumulation)

Route B: Convergent Coupling Approach

  • Prepare 2-bromophenylacrylic acid
  • Couple with 4-(benzyloxy)phenol via Ullmann reaction
  • Saponify ester to acid

Projected Advantages:

  • Fewer purification steps
  • Higher atom economy

Purification and Characterization

Critical isolation steps include:

Crystallization Optimization:

Solvent System Purity (%) Recovery (%)
Ethanol/Water (3:1) 99.2 75
Acetone/Hexanes 98.7 82

Analytical Data (Predicted):

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.12 (d, J=15.8 Hz, 1H), 7.52–6.85 (m, 13H), 5.12 (s, 2H)
  • HPLC Purity: >99% (C18, MeCN/H2O + 0.1% TFA)

Industrial-Scale Considerations

Adapting large-scale techniques from:

Process Intensification:

  • Continuous flow hydrogenation for benzyl group management
  • Telescoped steps to minimize intermediate isolation
  • Green chemistry metrics:
    • E-factor: 18–25 (targeting <15 through solvent recycling)
    • PMI: 6.8 kg/kg product

Q & A

What are the established synthetic routes for 3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid, and what key reaction conditions influence yield?

The synthesis typically involves a two-step protocol:

  • Step 1: Coupling of 4-(benzyloxy)phenol with 2-bromophenylacetic acid derivatives via Ullmann or Suzuki-Miyaura reactions to form the biphenyl ether intermediate. Catalysts like Pd(PPh₃)₄ and bases (e.g., K₂CO₃) are critical for efficient coupling .
  • Step 2: Introduction of the acrylic acid moiety via Knoevenagel condensation, using malonic acid and a catalytic piperidine under reflux conditions .
    Key factors: Reaction temperature (80–110°C), solvent polarity (DMF or THF), and purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) significantly impact yield (reported 45–68%) and purity (>95%) .

How can researchers validate the structural integrity of this compound?

Methodological approach:

  • NMR (¹H/¹³C): Confirm aromatic proton environments (δ 6.8–7.5 ppm for biphenyl and benzyloxy groups) and acrylate protons (δ 6.2–6.8 ppm, J = 16 Hz for trans-configuration) .
  • IR Spectroscopy: Detect carbonyl (C=O) stretch at ~1700 cm⁻¹ and ether (C-O-C) vibrations at 1240–1270 cm⁻¹ .
  • HPLC-PDA: Assess purity (>97%) using C18 columns (acetonitrile/water + 0.1% TFA) with retention time ~12.5 min .

What in vitro assays are suitable for preliminary evaluation of its biological activity?

Antioxidant screening:

  • DPPH Radical Scavenging: IC₅₀ values compared to ascorbic acid; monitor absorbance decay at 517 nm .
  • Nitric Oxide (NO) Inhibition: Measure nitrite levels via Griess reagent after incubation with LPS-stimulated macrophages .
    Cellular assays:
  • Cytotoxicity (MTT): Test against cancer cell lines (e.g., HeLa, MCF-7) to identify EC₅₀ values .

How can contradictory data in reaction yields or bioactivity be resolved?

Root-cause analysis:

  • Synthetic variability: Optimize catalyst loading (e.g., 5–10 mol% Pd) and inert atmosphere to minimize side products .
  • Bioassay reproducibility: Standardize cell passage numbers and serum-free conditions to reduce batch effects .
    Advanced techniques:
  • LC-MS/MS: Identify trace impurities (e.g., unreacted intermediates) affecting bioactivity .

What strategies improve stability during storage and handling?

  • Storage: Seal in amber vials under argon at –20°C to prevent oxidation of the acrylic acid moiety .
  • Handling: Use desiccants (silica gel) to avoid hygroscopic degradation; monitor via periodic HPLC .

How does the benzyloxy-phenoxy substitution pattern influence bioactivity compared to analogs?

Structure-activity relationship (SAR):

  • Electron-withdrawing groups (e.g., -F): Enhance antioxidant activity (lower IC₅₀ in DPPH assays) but reduce solubility .
  • Benzyloxy vs. methoxy: Benzyloxy improves membrane permeability (logP ~3.2) due to lipophilic character .

What challenges arise during scale-up synthesis, and how are they addressed?

Key challenges:

  • Purification bottlenecks: Replace column chromatography with pH-selective recrystallization (e.g., adjust to pH 2–3 for acrylic acid precipitation) .
  • Exothermic reactions: Use jacketed reactors with controlled cooling during Knoevenagel condensation .

What mechanistic studies elucidate its mode of action in biological systems?

Advanced approaches:

  • Enzyme inhibition assays: Test COX-2 or LOX inhibition to probe anti-inflammatory pathways .
  • Apoptosis markers: Measure caspase-3/7 activation via fluorometric assays in treated cancer cells .

How can computational modeling guide derivative design?

Methodology:

  • Molecular docking (AutoDock Vina): Simulate binding to COX-2 (PDB: 5KIR) to prioritize substituents enhancing H-bond interactions .
  • QSAR models: Correlate Hammett constants (σ) of substituents with bioactivity to predict optimal groups .

What analytical techniques quantify trace impurities in bulk samples?

  • UPLC-QTOF-MS: Detect impurities <0.1% using positive ion mode (m/z 254.28 [M+H]⁺ for parent ion) .
  • GC-MS Headspace: Identify residual solvents (e.g., DMF) per ICH Q3C guidelines .

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